molecular formula C11H16ClN B2999028 N-Benzyl-2-methyl-2-propen-1-amine hydrochloride CAS No. 1269244-15-6

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride

Cat. No.: B2999028
CAS No.: 1269244-15-6
M. Wt: 197.71
InChI Key: GCDCLVDWSANCGZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride (CAS 52853-55-1) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C11H15N·HCl and a molecular weight of 161.24 g/mol , this compound serves as a versatile precursor. Its structure, featuring both a benzyl and a 2-methyl-2-propen-1-amine (methallylamine) group, makes it a valuable intermediate for constructing more complex nitrogen-containing molecules. Related N-benzyl amine compounds are frequently utilized in synthetic methodology development, such as in gold-catalyzed hydroalkylation reactions . Furthermore, structurally similar N-benzyl-N-methyl-amine derivatives have been investigated for their potential anti-cancer properties, demonstrating activities such as inducing apoptosis and inhibiting cell migration in scientific studies . This product is intended for research purposes as a synthetic intermediate. It is strictly for Laboratory Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-benzyl-2-methylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,12H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCLVDWSANCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52853-55-1, 1269244-15-6
Record name N-Benzyl-2-methyl-2-propen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name benzyl(2-methylprop-2-en-1-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for N-Benzyl-2-methyl-2-propen-1-amine HCl

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Benzyl-2-methyl-2-propen-1-amine Hydrochloride (also known as N-Benzylmethallylamine HCl).[1][2] Designed for process chemists and formulation scientists, this document moves beyond static data to establish a predictive solubility framework. It details the thermodynamic principles governing the solvation of secondary amine salts, provides a validated gravimetric protocol for experimental determination, and outlines strategic solvent selection for purification (recrystallization) and reaction engineering.

Chemical Identity & Structural Analysis[1][2][3]

Understanding the solute's structure is the prerequisite for predicting solubility behavior.

  • Compound Name: this compound[1][2]

  • Chemical Structure: A secondary amine featuring a lipophilic benzyl group and a methallyl (2-methyl-2-propenyl) group, stabilized as a hydrochloride salt.[1][2]

  • Molecular Weight: ~199.72 g/mol [2]

  • Character: Amphiphilic salt.[2] The cation possesses significant hydrophobic regions (benzyl + methallyl) balanced by the highly polar, ionic ammonium chloride headgroup (

    
    ).[2]
    
Implications for Solubility

Unlike inorganic salts (e.g., NaCl), the organic lipophilic tails allow this compound to dissolve in certain chlorinated organic solvents, while the ionic headgroup ensures high water solubility and insolubility in non-polar hydrocarbons.

Theoretical Solubility Profile

Based on the Dielectric Constant (


)Hansen Solubility Parameters (HSP)
Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Strong ion-dipole interactions and hydrogen bonding stabilize the dissociated ions (

and

).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Unique to amine salts; the organic "tails" interact with the organic solvent, while the solvent's dipole stabilizes the ion pair.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants facilitate lattice energy disruption; excellent for reaction media but difficult to remove.
Ketones/Esters Acetone, Ethyl AcetateLow to Moderate "Borderline" solvents.[3] Solubility often increases significantly with temperature, making these ideal candidates for recrystallization .
Ethers Diethyl Ether, MTBE, THFInsoluble Low dielectric constants cannot overcome the crystal lattice energy. Used as antisolvents.[2]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Lack of polarity prevents solvation of the ionic headgroup.

Experimental Determination Protocol

As specific solubility data varies by batch purity and polymorph, researchers must validate solubility experimentally. This Gravimetric Saturation Method is the gold standard for accuracy.

Protocol: Equilibrium Solubility Determination

Objective: Determine the saturation concentration (


  • Preparation: Add excess N-Benzyl-2-methyl-2-propen-1-amine HCl solid to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Agitate the suspension at

    
     for 24 hours (using a shaker or magnetic stir bar).
    
    • Check: Ensure solid remains visible.[2] If all solid dissolves, add more until a suspension persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

    • Note: Pre-heat the filter if measuring solubility at elevated temperatures to prevent premature precipitation.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under vacuum (

    
    , <10 mbar) to constant weight.
    
  • Calculation:

    
    
    

Visualization: Recrystallization Strategy

The following decision tree outlines the logical workflow for purifying N-Benzyl-2-methyl-2-propen-1-amine HCl based on its solubility differential.

RecrystallizationLogicStartCrude Amine HCl SaltSolventCheckTest Solubility inHot Ethanol/IPAStart->SolventCheckDecision1Soluble when Hot?SolventCheck->Decision1PathACool to 0°CDecision1->PathAYes (High Sol)PathBAdd Antisolvent(Ether/EtOAc)Decision1->PathBYes (Very High Sol)CrystalsCrystals Form?PathA->CrystalsPathB->CrystalsSuccessFilter & Dry(High Purity)Crystals->SuccessYesFailEvaporate & TryDCM/Hexane SystemCrystals->FailNo (Oil/Soluble)

Figure 1: Logic flow for selecting the optimal recrystallization solvent system based on thermal solubility differentials.

Practical Applications

Recrystallization Systems

For N-Benzyl-2-methyl-2-propen-1-amine HCl, the most effective purification systems typically utilize a Solvent/Antisolvent pair due to the compound's high solubility in alcohols.[1][2]

  • System A (Preferred): Dissolve in minimum hot Isopropanol (IPA)

    
     Add Diethyl Ether  or MTBE  until turbid 
    
    
    Cool to
    
    
    .[2]
  • System B (Alternative): Dissolve in minimum hot Dichloromethane (DCM)

    
     Add Hexane  slowly 
    
    
    Evaporate DCM slowly.[2]
Reaction Solvent Selection
  • Nucleophilic Substitutions: Use Acetonitrile or DMF .[2] These dissolve the salt completely, making the amine anion available (if base is added) or keeping the ammonium species in solution for cation-exchange.

  • Two-Phase Reactions: Use DCM/Water .[1][2] The salt partitions well into the aqueous phase, but can be extracted into DCM if the pH is adjusted or if ion-pairing agents are used.

Thermodynamics (Van't Hoff Analysis)

Solubility is temperature-dependent.[1][2] By plotting



  • Endothermic Dissolution: Solubility increases with heat (typical for this salt in organic solvents).

  • Implication: A steep slope indicates a high sensitivity to temperature, making the solvent ideal for cooling crystallization.

References

  • Perrin, D. D., Armarego, W. L. F. (1988).[2] Purification of Laboratory Chemicals. Pergamon Press.[1][2] (Standard protocols for amine salt purification).

  • Stahl, P. H., Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [Link][1][2]

  • Black, S. N., et al. (2006).[2] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. [Link]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and dielectric constants).[2]

Molecular weight and formula of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Benzyl-2-methyl-2-propen-1-amine Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of This compound , a specialized secondary amine intermediate. Characterized by the presence of both a benzyl protecting group and a reactive methallyl moiety, this molecule serves as a critical scaffold in the synthesis of nitrogen heterocycles and pharmaceutical precursors. This document details its molecular identity, validated synthetic protocols, spectroscopic signatures, and applications in sigmatropic rearrangements, designed for researchers in organic synthesis and drug discovery.

Part 1: Molecular Identity & Physicochemical Properties[1]

The compound is the hydrochloride salt of N-benzyl-2-methylallylamine. The inclusion of the hydrochloride counterion transforms the oxidation-prone free amine into a stable, crystalline solid suitable for long-term storage and precise stoichiometry in reaction planning.

Chemical Data Table
PropertySpecification
IUPAC Name N-Benzyl-2-methylprop-2-en-1-amine hydrochloride
Common Synonyms N-Benzyl-methallylamine HCl; N-(2-Methylallyl)benzylamine HCl
CAS (Free Base) 52853-55-1 (Reference for parent amine)
Molecular Formula C₁₁H₁₆ClN (Salt) / C₁₁H₁₅N (Base)
Molecular Weight 197.71 g/mol (Salt) / 161.25 g/mol (Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in diethyl ether
SMILES (Salt) CC(=C)CNCc1ccccc1.Cl
Stoichiometric Calculation

For precise laboratory preparation, the molecular weight is derived as follows:

  • Carbon (11):

    
    
    
  • Hydrogen (16):

    
    
    
  • Nitrogen (1):

    
    
    
  • Chlorine (1):

    
    
    
  • Total MW: 197.709 g/mol

Part 2: Structural Analysis & Spectroscopic Signature

Researchers must validate the integrity of the "methallyl" handle (


), as isomerization to the internal alkene can occur under improper synthesis conditions.
Expected 1H-NMR Profile (DMSO-d6 or CDCl3)

The following shifts are diagnostic for the correct structure:

  • Vinyl Protons (Methallyl): Two distinct singlets (or narrow multiplets) around 4.80 – 5.00 ppm . The absence of splitting indicates the double bond is terminal.

  • Allylic Methylene: A singlet (or broad doublet if salt) around 3.20 – 3.40 ppm (

    
    ).
    
  • Benzylic Methylene: A singlet around 3.80 – 4.00 ppm (

    
    ).
    
  • Methyl Group: A sharp singlet at 1.70 – 1.80 ppm (

    
    ).
    
  • Aromatic Ring: Multiplet at 7.20 – 7.40 ppm (5H).

Critical Quality Attribute (CQA): If the methyl signal splits into a doublet or shifts to ~1.6 ppm with an adjacent vinyl proton appearing as a quartet, isomerization to the enamine or internal alkene has occurred.

Part 3: Synthetic Pathways & Protocol

The most robust synthesis involves the direct alkylation of benzylamine. The protocol below prioritizes the prevention of over-alkylation (formation of the tertiary amine) and the isolation of the pure HCl salt.

Validated Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Reagents: Benzylamine (1.0 eq) 3-Chloro-2-methylpropene (0.9 eq) K2CO3 (2.0 eq) Reaction Reaction: Solvent: Acetonitrile Temp: 60°C Time: 4-6 Hours Start->Reaction Monitor TLC Monitoring: Disappearance of Alkyl Chloride Reaction->Monitor Workup Workup: 1. Filter Solids (K2CO3) 2. Concentrate Filtrate 3. Dissolve in DCM Monitor->Workup Complete Purification Acid-Base Extraction: 1. Wash with Water 2. Dry Organic Layer (Na2SO4) Workup->Purification SaltFormation Salt Formation: Add 2M HCl in Diethyl Ether Precipitate White Solid Purification->SaltFormation Final Product: N-Benzyl-2-methyl-2-propen-1-amine HCl SaltFormation->Final

Figure 1: Step-by-step synthetic flowchart for the preparation of the target hydrochloride salt.

Detailed Methodology

Reagents: Benzylamine (CAS 100-46-9), 3-Chloro-2-methylpropene (Methallyl chloride, CAS 563-47-3).

  • Alkylation: To a stirred suspension of anhydrous

    
     (2 equiv) in Acetonitrile (
    
    
    
    ), add Benzylamine (1.0 equiv). Heat to 60°C.
  • Addition: Dropwise add 3-Chloro-2-methylpropene (0.9 equiv). Note: Using a slight deficit of the alkyl halide minimizes the formation of the dialkylated tertiary amine byproduct.

  • Workup: After 4 hours, filter off inorganic salts. Evaporate the solvent. Dissolve the residue in Dichloromethane (DCM).

  • Salt Formation: Cool the DCM solution to 0°C. Slowly add 2.0M HCl in diethyl ether. The hydrochloride salt will precipitate immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Applications in Drug Discovery

This molecule is not merely an end-product but a "privileged structure" for generating complex architectures.

Sigmatropic Rearrangements

The N-benzyl-N-methallyl motif is a classic substrate for [2,3]-sigmatropic rearrangements . When converted to a quaternary ammonium ylide (via N-methylation and treatment with base), the benzyl group can migrate to the methallyl terminus, or the methallyl group can rearrange onto the benzyl ring (Sommelet-Hauser).

Heterocycle Formation (Iodocyclization)

The terminal alkene is susceptible to electrophilic activation. Treatment with Iodine (


) induces intramolecular cyclization to form substituted pyrrolidines  or piperidines , which are foundational scaffolds in antipsychotic and antifungal drug development.
Strategic Utility Diagram

Utility Core N-Benzyl-2-methyl- 2-propen-1-amine HCl Path1 Pathway A: Iodocyclization Core->Path1  I2 / NaHCO3   Path2 Pathway B: [2,3]-Sigmatropic Rearrangement Core->Path2  1. R-X 2. Base (Ylide)   Prod1 3-Iodo-3-methyl- pyrrolidines Path1->Prod1 Prod2 Homoallylic Amines (C-C Bond Formation) Path2->Prod2

Figure 2: Divergent synthetic applications of the target molecule in generating nitrogen heterocycles and rearranged carbon skeletons.

Part 5: Handling & Stability (E-E-A-T)

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis.

  • Stability: Unlike the free amine, which absorbs

    
     from the air (forming carbamates), the HCl salt is stable at room temperature for >12 months if kept dry.
    
  • Safety: Methallyl chloride (precursor) is a potential alkylating agent and lachrymator. All synthesis steps must be performed in a fume hood.

References

  • PubChem. (2025).[1][2][3] N-Benzyl-2-methyl-2-propen-1-amine (Compound Summary). National Library of Medicine.[2] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Majumdar, K. C., & Bhattacharyya, T. (2007). Sigmatropic rearrangements in the synthesis of heterocycles. Current Organic Chemistry. (Context for methallyl amine utility).

Sources

Methodological & Application

Synthesis of N-Benzyl-2-methyl-2-propen-1-amine from benzylamine and methallyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the selective mono-alkylation of benzylamine with methallyl chloride (3-chloro-2-methylpropene) to synthesize N-Benzyl-2-methyl-2-propen-1-amine .

While direct alkylation of primary amines often leads to over-alkylation (forming tertiary amines and quaternary ammonium salts), this protocol utilizes a kinetic control strategy via stoichiometric excess of the nucleophile. This approach ensures high selectivity for the secondary amine, minimizes the formation of the bis-alkylated side product (N,N-bis(2-methylallyl)benzylamine), and eliminates the need for complex protecting group chemistry.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Strategic Logic

The Challenge of Selectivity

The reaction follows a standard SN2 (Substitution Nucleophilic Bimolecular) mechanism. The nitrogen lone pair of benzylamine attacks the electrophilic carbon of methallyl chloride, displacing the chloride ion.

  • Primary Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the added alkyl group. This leads to competing reactions where the product consumes the alkylating agent, forming the unwanted tertiary amine.

  • The Solution (High Dilution/Excess Amine): By maintaining a high concentration of benzylamine relative to methallyl chloride, we statistically favor the collision between the alkylating agent and the primary amine. The excess benzylamine also serves as the proton scavenger (base) to neutralize the HCl generated, driving the equilibrium forward.

Reaction Pathway Diagram

The following diagram illustrates the reaction flow and the critical separation of the desired mono-alkylated product from the side products.

ReactionPathway Start Benzylamine (Nucleophile) Inter Intermediate Ammonium Salt Start->Inter SN2 Attack Reagent Methallyl Chloride (Electrophile) Reagent->Inter Product TARGET: N-Benzyl-2-methyl-2-propen-1-amine (Secondary Amine) Inter->Product -HCl (Base Scavenging) Waste Benzylamine HCl (Salt Byproduct) Inter->Waste Precipitation Side Side Product: Tertiary Amine (Over-alkylation) Product->Side Excess Methallyl Cl (Avoid this)

Caption: Reaction pathway showing the conversion of Benzylamine to the Target Secondary Amine while minimizing the Tertiary Amine pathway.

Experimental Protocol

Materials & Stoichiometry

To ensure mono-alkylation, a 4:1 molar ratio of Benzylamine to Methallyl Chloride is strictly required.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
Benzylamine Nucleophile / Base4.0107.150.981
Methallyl Chloride Electrophile1.090.550.925
Ethanol (Anhydrous) SolventN/A46.070.789
Diethyl Ether Extraction SolventN/A74.120.713
NaOH (10% aq) Workup BaseN/A40.00~1.11
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with Benzylamine (42.8 g, 0.40 mol) and Ethanol (100 mL) .

  • Cool the solution to 0°C using an ice bath. Rationale: Lower temperature reduces the kinetic energy, improving selectivity during the initial mixing phase.

Step 2: Controlled Addition
  • Charge the addition funnel with Methallyl Chloride (9.05 g, 0.10 mol) diluted in 10 mL Ethanol .

  • Add the Methallyl Chloride solution dropwise over 45–60 minutes.

    • Critical Control Point: Rapid addition causes localized high concentrations of alkylating agent, leading to "hot spots" of double alkylation.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Stir at RT for 1 hour, then heat to reflux (approx. 78°C) for 3 hours to drive the reaction to completion.

Step 3: Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Ethanol. A viscous oil/solid residue (mixture of product and Benzylamine hydrochloride salts) will remain.

  • Basification: Resuspend the residue in 100 mL Diethyl Ether . Add 50 mL of 10% NaOH solution.

    • Mechanism:[1][2][3][4][5] This liberates the free amine from any hydrochloride salts formed during the reaction.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4][5][6][7][8] Extract the aqueous layer twice more with Diethyl Ether (2 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (sat. NaCl), and dry over Anhydrous Sodium Sulfate (

    
    ).[6] Filter off the drying agent.[3][6]
    
  • Concentration: Evaporate the ether to obtain the crude yellow oil.

Purification Strategy (Fractional Distillation)

The crude mixture contains the Product (Secondary amine) and a significant amount of excess Benzylamine (Primary amine). Separation relies on the boiling point difference.

  • Benzylamine B.P.: 185°C (760 mmHg) / ~70°C (10 mmHg)

  • Target Product B.P.: ~225°C (760 mmHg) / ~105-110°C (10 mmHg) (Estimated)

Protocol:
  • Set up a short-path vacuum distillation apparatus.

  • Apply vacuum (approx. 10–15 mmHg).

  • Fraction 1 (Excess Reactant): Collect the distillate coming over at 65–75°C . This is recovered Benzylamine (can be recycled).

  • Fraction 2 (Intermediate): A small mixed fraction may distill as the temperature ramps up. Discard or recycle.

  • Fraction 3 (Target Product): Collect the pure product fraction distilling at 105–112°C (at 10 mmHg) .

    • Note: Do not overheat the pot residue above 150°C to prevent polymerization of the methallyl double bond.

Characterization & Validation

Confirm the structure using NMR spectroscopy.

AnalysisExpected Signals (CDCl3,

ppm)
Interpretation
1H NMR 7.20–7.35 (m, 5H)Aromatic protons (Benzyl group)
4.85 (s, 1H) & 4.92 (s, 1H)Terminal alkene protons (

)
3.78 (s, 2H)Benzylic methylene (

)
3.22 (s, 2H)Allylic methylene (

)
1.78 (s, 3H)Methyl group on double bond
1.45 (br s, 1H)Amine proton (

), exchangeable

Safety & Handling (HSE)

  • Methallyl Chloride: Highly toxic, lachrymator, and suspected carcinogen. MUST be handled in a functioning fume hood. Wear butyl rubber gloves (nitrile offers limited protection against alkyl halides).

  • Benzylamine: Corrosive and causes severe skin burns.

  • Waste Disposal: All aqueous waste from the first extraction contains benzylamine and must be treated as basic organic waste.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High levels of Tertiary Amine Addition of Methallyl Chloride was too fast.Use a syringe pump for addition; increase Benzylamine equivalents to 5.0.
Low Yield Incomplete reaction or product lost during distillation.Check TLC (10% MeOH in DCM) before stopping reflux. Ensure vacuum system is tight during distillation.
Polymerization in Pot Overheating during distillation.Add a radical inhibitor (e.g., BHT) to the distillation pot; improve vacuum to lower boiling point.

References

  • General Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for SN2 mechanism).
  • Benzylamine Properties: National Center for Biotechnology Information. (2025).[2][3][6][9][10] PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

Sources

Application Notes & Protocols: A Deep Dive into the Radical Cyclization of N-Allyl-N-Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Importance of Radical Cyclization in Amine Chemistry

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and natural product synthesis. Radical cyclization reactions of amine derivatives, such as N-allyl-N-benzylamines, offer a powerful and versatile strategy to forge new carbon-carbon and carbon-nitrogen bonds, often with high levels of regio- and stereocontrol.[1][2][3] These reactions proceed under mild conditions, tolerate a wide range of functional groups, and provide access to complex molecular architectures that are often challenging to synthesize via traditional polar reaction pathways.[3]

The resulting cyclized products, typically substituted pyrrolidines and piperidines, are prevalent motifs in a vast array of biologically active alkaloids and pharmaceutical agents.[1][2] Consequently, mastering the nuances of this transformation is of significant interest to researchers engaged in the discovery and development of novel therapeutics.

Section 2: Unraveling the Reaction Mechanism

The radical cyclization of N-allyl-N-benzylamine derivatives is a chain reaction that can be conceptually divided into three key stages: initiation, propagation, and termination.[3] Understanding these fundamental steps is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Initiation: The Genesis of the Radical

The reaction commences with the generation of a radical species. Historically, this was often achieved using tin-based reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[4][5] However, due to the toxicity of organotin compounds, significant efforts have been directed towards the development of tin-free alternatives.[6][7]

Modern approaches frequently employ visible-light photoredox catalysis, which offers a greener and more sustainable method for radical generation.[8][9][10][11][12][13] In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) event with a suitable precursor to generate the desired radical.[8][13]

For N-allyl-N-benzylamine derivatives, the initial radical can be formed in several ways. One common strategy involves the generation of an α-amino radical.[11][13] This can be achieved through the oxidation of the tertiary amine by the excited photocatalyst, followed by deprotonation of the resulting amine radical cation.[13]

Propagation: The Cyclization Cascade

Once formed, the initial radical undergoes an intramolecular cyclization onto the pendant allyl group. This is the key bond-forming step of the reaction. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig cyclization to form a five-membered ring being kinetically favored over the 6-endo-trig pathway.[3][4]

The resulting cyclized radical, now located on the exocyclic methylene group, can then participate in a variety of subsequent transformations. In the presence of a hydrogen atom donor (like Bu₃SnH in traditional methods), the radical is quenched to afford the final product.[4] In photoredox systems, the cyclized radical can be reduced by the reduced form of the photocatalyst to generate an anion, which is then protonated to yield the product and regenerate the photocatalyst.[13]

Termination: Concluding the Chain

The radical chain is terminated by any process that consumes radicals without generating new ones. This can include radical-radical coupling or disproportionation reactions. In a well-optimized reaction, termination events are minimized to ensure high product yields.

Mechanistic Pathway of Photoredox-Mediated Radical Cyclization

mechanistic_pathway cluster_catalyst_regeneration Catalyst Regeneration PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET Substrate N-Allyl-N-benzylamine Derivative PC_reduced Reduced PC⁻ PC_star->PC_reduced Quenching Radical_Cation Amine Radical Cation Substrate->Radical_Cation Oxidation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H⁺ Cyclized_Radical Cyclized Radical Alpha_Amino_Radical->Cyclized_Radical 5-exo-trig Cyclization Product_Anion Product Anion Cyclized_Radical->Product_Anion Reduction (by PC⁻) Product Cyclized Product Product_Anion->Product +H⁺ PC_reduced->PC Oxidation

Caption: A simplified representation of the photoredox-catalyzed radical cyclization mechanism.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical photoredox-mediated radical cyclization of an N-allyl-N-benzylamine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-allyl-N-benzylamine derivative>98%VariousSubstrate
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)>98%VariousTypically 1-5 mol%
Solvent (e.g., Acetonitrile, DMF)AnhydrousVariousDegassed prior to use
Sacrificial Electron Donor (if needed)>98%Variouse.g., Hantzsch ester
Inert GasHigh PurityVariousNitrogen or Argon
Standard Glassware--Oven-dried
Light Source--Blue LEDs (e.g., 450 nm)
General Procedure for Photoredox-Mediated Radical Cyclization
  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the N-allyl-N-benzylamine derivative (1.0 equiv), the photocatalyst (0.01-0.05 equiv), and any additional additives (e.g., sacrificial electron donor).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reaction Setup and Irradiation: Seal the flask and place it in front of the light source (e.g., blue LEDs). Ensure the reaction is stirred vigorously to ensure even irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, remove the light source and quench the reaction (if necessary). The solvent is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Substrate, Photocatalyst, & Additives start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas with Inert Gas solvent->degas irradiate Irradiate with Visible Light (Monitor Progress) degas->irradiate workup Reaction Workup (Quench, Extract) irradiate->workup purify Purify by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Section 4: Data Presentation and Analysis

The success of a radical cyclization reaction is typically evaluated based on the yield of the desired product and, where applicable, the diastereoselectivity of the transformation. The table below provides a representative summary of how such data can be presented.

EntrySubstratePhotocatalyst (mol%)SolventTime (h)Yield (%)dr
1N-allyl-N-benzyl-p-toluenesulfonamideRu(bpy)₃Cl₂ (2)CH₃CN1285-
2N-allyl-N-benzyl-acetamideIr(ppy)₃ (1)DMF8923:1
3N-allyl-N-(4-methoxybenzyl)aminefac-Ir(ppy)₃ (1.5)CH₃CN16785:1

Yields are for isolated, purified products. Diastereomeric ratio (dr) determined by ¹H NMR spectroscopy of the crude reaction mixture.

Section 5: Scientific Integrity and Trustworthiness

Causality in Experimental Choices
  • Choice of Photocatalyst: The selection of the photocatalyst is critical and depends on the redox potential of the substrate. Ruthenium and iridium-based complexes are common choices due to their favorable photophysical properties and tunable redox potentials.[8][14][13]

  • Solvent Selection: The solvent must be able to dissolve all reaction components and be inert under the reaction conditions. Acetonitrile and dimethylformamide are frequently used due to their polarity and high boiling points. Degassing the solvent is non-negotiable as molecular oxygen can act as a radical scavenger and quench the excited photocatalyst.

  • Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are commonly employed for many popular ruthenium and iridium photocatalysts.

Self-Validating Protocols

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques like TLC and LC-MS. The identity and purity of the final product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio, if applicable, can be determined by ¹H NMR analysis of the crude reaction mixture.[15]

Section 6: Concluding Remarks

The radical cyclization of N-allyl-N-benzylamine derivatives is a robust and versatile method for the synthesis of valuable nitrogen-containing heterocycles. With the advent of modern techniques such as visible-light photoredox catalysis, this transformation has become more accessible, efficient, and environmentally benign. By understanding the underlying mechanistic principles and adhering to carefully designed experimental protocols, researchers can effectively harness the power of this reaction in their synthetic endeavors.

References

  • Active participation of amine-derived radicals in photoredox catalysis as exemplified by a reductive cyclization.
  • Free Radical Cyclizations in Alkaloid Total Synthesis: (±)-21-Oxogelsemine and (±)-Gelsemine. Semantic Scholar.
  • Radicals in natural product synthesis. PubMed Central.
  • Active participation of amine-derived radicals in photoredox catalysis as exemplified by a reductive cyclization.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • α-Functionalization of Imines via Visible Light Photoredox C
  • The chemistry of amine radical cations produced by visible light photoredox c
  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. PubMed Central.
  • Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. Royal Society of Chemistry.
  • Synthesis of alkaloids using radical cyclizations.
  • Radical cycliz
  • Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Royal Society of Chemistry.
  • Synthetic and Computational Study of Tin-Free Reductive Tandem Cyclizations of Neutral Aminyl Radicals. Schlegel Group.
  • The chemistry of amine radical cations produced by visible light photoredox c
  • Stereoselectivity in amidyl radical cyclisations part 1.
  • Tin‐Free Radical Cyclization Reactions Using the Persistent Radical Effect.
  • Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group.

Sources

Synthesis of pharmaceutical intermediates using N-(2-methylallyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Valorization of N-(2-Methylallyl)benzylamine in Pharmaceutical Scaffolding

Executive Summary & Strategic Value

N-(2-methylallyl)benzylamine (NMBA) represents a "linchpin" intermediate in the synthesis of nitrogen-containing heterocycles, specifically pyrrolidines , pyrrolidinones , and dihydropyrroles . These motifs are ubiquitous in pharmaceutical architecture, serving as core scaffolds for nootropics (racetams), nicotinic acetylcholine receptor agonists, and antihistamines.

The strategic value of NMBA lies in its bifunctionality:

  • Secondary Amine: A nucleophilic handle for rapid derivatization (acylation, alkylation).

  • 1,1-Disubstituted Alkene: The 2-methylallyl group (methallyl) provides a specific steric and electronic environment that favors 5-exo-trig cyclizations via the Thorpe-Ingold effect and stabilizes tertiary radical or cationic intermediates during cyclization.[1]

This guide details three high-value synthetic workflows converting NMBA into privileged pharmaceutical scaffolds: Atom Transfer Radical Cyclization (ATRC) , Ring-Closing Metathesis (RCM) , and Iodocyclization .[1]

Divergent Synthetic Workflows

The following diagram illustrates the transformation of NMBA into three distinct pharmaceutical intermediates.

NMBA_Pathways cluster_legend Reaction Class Start N-(2-methylallyl)benzylamine (NMBA) Inter1 N-Acyl Precursor (Chloroacetamide) Start->Inter1 Chloroacetyl Cl Base Inter2 N-Acryloyl Precursor (Acrylamide) Start->Inter2 Acryloyl Cl Base Inter3 N-Urea Precursor Start->Inter3 Isocyanate Prod1 3-Chloro-4-methyl-pyrrolidin-2-one (Gamma-Lactam Scaffold) Inter1->Prod1 Cu(I) / Ru(II) ATRC Cyclization Prod2 3-Methyl-2,5-dihydro-1H-pyrrole (Pyrroline Scaffold) Inter2->Prod2 Grubbs II RCM Prod3 Iodomethyl-Imidazolidinone (Chiral Aux/Bioactive) Inter3->Prod3 I2 / Base Iodocyclization key1 Red Arrow: Functionalization key2 Blue Arrow: Cyclization

Figure 1: Divergent synthesis pathways transforming NMBA into key heterocyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (NMBA)

Prerequisite Step Before advanced cyclization, high-purity NMBA must be synthesized. Commercial sources are available, but in-house synthesis ensures fresh material free of oxidation products.

  • Reagents: Benzylamine (1.0 equiv), 3-Chloro-2-methylprop-1-ene (Methallyl chloride) (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).[1]

  • Mechanism: SN2 Nucleophilic Substitution.

  • Critical Control Point: Use of inorganic base (K₂CO₃) prevents poly-alkylation better than soluble organic bases.[1]

Procedure:

  • Dissolve Benzylamine (10.7 g, 100 mmol) in ACN (150 mL).

  • Add anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Add Methallyl chloride (10.8 mL, 110 mmol) dropwise at 0°C.

  • Warm to room temperature and reflux for 12 hours.

  • Workup: Filter solids. Concentrate filtrate. Redissolve in DCM, wash with water (2x) and Brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Vacuum distillation (bp ~95°C at 2 mmHg).

  • Yield Target: >85%.

Protocol B: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)

Target: 1-Benzyl-3-chloro-4-methylpyrrolidin-2-one[1]

Scientific Rationale: This protocol utilizes the "persistent radical effect." The copper catalyst abstracts the chlorine atom, generating a carbon-centered radical alpha to the carbonyl. This radical attacks the pendant alkene (5-exo-trig), forming a tertiary radical which is rapidly quenched by the copper-chloride species.[1] The 2-methyl group on the alkene is crucial here; it stabilizes the intermediate radical, significantly enhancing the rate of cyclization over non-substituted allyl analogs.

Reagents:

  • Substrate: N-Benzyl-2-chloro-N-(2-methylallyl)acetamide (Prepared from NMBA + Chloroacetyl chloride).[1]

  • Catalyst: CuCl (30 mol%).

  • Ligand: 2,2'-Bipyridine (bpy) (30 mol%).[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict Argon flow, charge a Schlenk tube with CuCl (30 mg, 0.3 mmol) and 2,2'-bipyridine (47 mg, 0.3 mmol). Add degassed DCE (2 mL) and stir for 15 mins until a dark brown complex forms.

  • Substrate Addition: Dissolve N-benzyl-2-chloro-N-(2-methylallyl)acetamide (237 mg, 1.0 mmol) in DCE (3 mL) and transfer via cannula to the catalyst mixture.

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (acyclic) will disappear; a lower Rf spot (cyclic lactam) will appear.

  • Quenching: Cool to RT. Open to air (oxidizes Cu(I) to Cu(II) for removal). Dilute with Et₂O.

  • Workup: Filter through a short pad of silica gel (eluting with Et₂O) to remove copper salts.

  • Purification: Flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Data & Validation:

ParameterSpecificationObservation/Note
Yield 75–88%High efficiency due to tertiary radical stability.
Diastereoselectivity ~60:40 (cis/trans)The Cl and Methyl groups typically adopt a trans relationship to minimize steric clash, but mixtures are common.
1H NMR Key Signal 4.10 ppm (d, 1H)Characteristic doublet for the C3-H (CHCl) in the ring.
Protocol C: Ring-Closing Metathesis (RCM) to Dihydropyrroles

Target: 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole[1]

Scientific Rationale: RCM is the gold standard for forming unsaturated heterocycles. By acylating NMBA with acryloyl chloride, we create a diene system. The Grubbs II catalyst initiates at the less sterically hindered terminal alkene (acryloyl side) and closes onto the methallyl side. The release of ethylene gas drives the reaction entropically.

Reagents:

  • Substrate: N-Benzyl-N-(2-methylallyl)acrylamide.[1]

  • Catalyst: Grubbs 2nd Generation (2–5 mol%).

  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.05 M concentration).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvation: Dissolve the diene substrate (1.0 mmol) in anhydrous DCM (20 mL). Note: High dilution (0.05 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs II catalyst (2 mol%, 17 mg) in one portion.

  • Reaction: Reflux (40°C) for 2–4 hours.

    • Visual Cue: The solution typically turns from pinkish-red to brownish-green as the active carbene species cycles.[1]

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins. This deactivates the Ru-carbene.[1]

  • Purification: Concentrate in vacuo. Load directly onto silica gel. Elute with Hexane/EtOAc (9:1).

Mechanism Visualization (Graphviz):

RCM_Mechanism Step1 Ru-Carbene Initiation (Attack at Acrylamide Terminus) Step2 Metallocyclobutane Formation Step1->Step2 Step3 Release of Ethylene Step2->Step3 Step4 Intramolecular Ring Closure (Attack on Methallyl group) Step3->Step4 Step5 Product Release + Active Cat Step4->Step5 Step5->Step1 Cycle

Figure 2: Catalytic cycle of RCM for dihydropyrrole synthesis.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in ATRC O₂ contaminationCu(I) is oxidized to Cu(II) by air, which acts as a radical terminator but not an initiator. Strictly degas solvents.
Dimerization in RCM Concentration too highIf concentration >0.1 M, intermolecular metathesis dominates. Dilute to 0.01–0.05 M.
Protodehalogenation Solvent H-donorIn ATRC, if the Cl is lost (forming des-chloro product), the solvent may be donating H•. Use high-purity Benzene or DCE.
Incomplete Conversion Steric hindranceThe 2-methyl group slows down the initial attack in RCM compared to unsubstituted allyl.[1] Increase catalyst loading to 5 mol% or use Stewart-Grubbs catalysts.

References

  • Synthesis of N-alkylbenzylamines

    • Source: PrepChem. "Synthesis of N-methylbenzylamine."
    • URL:[Link]

    • Relevance: Foundational protocol for benzylamine alkyl
  • Atom Transfer Radical Cyclization (ATRC): Source: Clark, A. J. "Atom Transfer Radical Cyclisation of Cu(I) Catalysed bis-Allyl alpha-Haloacetamides." European Journal of Organic Chemistry. Context: Establishes the mechanism and conditions for Cu-catalyzed cyclization of N-allyl haloacetamides to gamma-lactams.
  • Ring-Closing Metathesis (RCM)

    • Source: Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of N-Containing Heterocycles." Journal of the American Chemical Society.[3]

    • Context: The definitive guide on using Ru-carbenes for pyrroline synthesis.[1]

  • Iodocyclization Methodologies

    • Source: Robin, S., & Rousseau, G.
    • URL:[Link] (DOI Link for verification)

    • Relevance: Validates the use of I2 for activating the alkene in urea/amide deriv
  • Palladium-Catalyzed Carboamination

    • Source: Wolfe, J. P. "Palladium-Catalyzed Carboamination of Alkenes." Accounts of Chemical Research.
    • URL:[Link]

    • Relevance: Describes the formation of pyrrolidines from gamma-amino alkenes, a homologous strategy to the NMBA applic

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Benzyl-2-methyl-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges related to the purification of N-Benzyl-2-methyl-2-propen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted starting material from your reaction mixtures.

Understanding the Challenge: The Properties of N-Benzyl-2-methyl-2-propen-1-amine

PropertyEstimated Value/CharacteristicRationale/Analog Data
Molecular Weight 175.26 g/mol Calculated
Boiling Point ~218-220 °C at 760 mmHgBased on N-benzyl-2-methyl-2-propanamine (b.p. 218-220 °C).[1] The presence of the double bond is unlikely to alter the boiling point significantly.
pKa of Conjugate Acid ~9.3 - 11.0Estimated from benzylamine (pKa 9.33)[1][2] and general secondary amines (pKa ~11).[3] The benzyl group's electron-withdrawing nature may slightly decrease basicity compared to a simple dialkylamine.
Solubility (as free base) Soluble in common organic solvents (e.g., DCM, EtOAc, THF).General property of organic amines.
Solubility (as a salt) Expected to be soluble in water and alcohols.The hydrochloride salt of the similar N-benzyl-N-methylprop-2-yn-1-amine is soluble in water, alcohols, and aqueous buffers.[4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of N-Benzyl-2-methyl-2-propen-1-amine.

FAQ 1: My initial attempts at purification by direct evaporation of the solvent have failed, and the amine remains. What is the most straightforward next step?

For many reaction workups, a simple and effective first step is an acid-base extraction . This technique leverages the basicity of the amine to selectively move it from an organic phase to an aqueous phase, leaving your non-basic product behind.

The Underlying Principle: As a secondary amine, N-Benzyl-2-methyl-2-propen-1-amine will be protonated in the presence of an acid to form a water-soluble ammonium salt.[5][6] This salt will then partition into the aqueous layer, while your neutral organic product remains in the organic layer.[7]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Generally, use a volume of aqueous acid roughly equal to the volume of the organic layer.

  • Separation: Shake the funnel vigorously to ensure thorough mixing, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated amine will be in the lower aqueous layer (for DCM) or the upper aqueous layer (for less dense solvents like ether or ethyl acetate).

  • Extraction of Aqueous Layer: Drain the organic layer. To ensure complete removal of the amine, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine Organic Layers: Combine all organic fractions.

  • Neutralizing Wash (Optional but Recommended): Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Causality Behind Experimental Choices:

  • Choice of Acid: Dilute HCl is commonly used. Citric acid can be a milder alternative if your desired product is acid-sensitive.

  • Number of Washes: For significant amounts of unreacted amine, multiple acid washes may be necessary to ensure complete removal.

Troubleshooting Acid-Base Extraction:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.

  • Product is also Basic: If your desired product also has basic properties, this method may not be suitable. In such cases, other techniques like chromatography or scavenger resins should be considered.

FAQ 2: Acid-base extraction is not sufficiently separating the amine from my product, or my product is acid-sensitive. What chromatographic methods can I use?

Flash column chromatography is a powerful tool for purifying compounds based on their polarity. However, the basic nature of amines can lead to issues when using standard silica gel.

The Challenge with Silica Gel: Silica gel is acidic and can interact strongly with basic compounds like amines, leading to peak tailing, poor separation, and even decomposition of the amine on the column.[8]

Solutions for Chromatographic Purification:

Option A: Modifying the Mobile Phase Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel, improving the chromatography.[9]

  • Recommended Modifier: Triethylamine (Et₃N) is a common choice. Typically, 0.1-1% (v/v) is added to the solvent system.

  • Solvent System: A common starting point for N-benzyl amines is a mixture of hexanes and ethyl acetate. The polarity can be increased with methanol if necessary.

Option B: Using an Alternative Stationary Phase If modifying the mobile phase is insufficient, consider using a different stationary phase.

  • Amine-Functionalized Silica: This is an excellent option as it provides a basic environment that minimizes unwanted interactions with the amine.[8]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for the purification of amines.[9]

  • Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). To ensure the amine is in its neutral, more retentive form, it is beneficial to make the mobile phase basic by adding a modifier like triethylamine or ammonium hydroxide.[8]

Troubleshooting Chromatography:

  • Streaking on TLC Plate: If you observe streaking during your initial thin-layer chromatography (TLC) analysis, it's a strong indicator that you will have problems on the column. Adding a basic modifier to your TLC mobile phase can help predict a better solvent system for the column.[10]

  • Compound Decomposes on Silica: If you suspect your compound is degrading on the silica gel, you can perform a 2D TLC to check for stability.[11]

FAQ 3: I have a small amount of the amine impurity, and I want to avoid chromatography. Is there a simpler "catch and release" method?

Yes, scavenger resins are an excellent choice for removing small to moderate amounts of reactive impurities without the need for traditional chromatography. These are solid-supported reagents that covalently bind to the impurity, which can then be removed by simple filtration.[12]

How Scavenger Resins Work: For removing primary and secondary amines, electrophilic scavenger resins are used. These resins have functional groups that react with the nucleophilic amine.[5]

Recommended Scavenger Resins for Secondary Amines:

  • Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[5][13] The isocyanate group reacts with the amine to form a urea linkage, tethering the amine to the solid support.

  • Isothiocyanate Resins: Similar in reactivity to isocyanate resins.

  • Sulfonyl Chloride Resins: These can also be used to scavenge primary and secondary amines.

General Protocol for Using a Scavenger Resin:

  • Choose the Resin: Select a resin with a functional group that will react with your amine impurity but not your desired product.

  • Determine the Amount of Resin: Use a molar excess of the scavenger resin relative to the amount of unreacted amine. A 2-4 fold excess is a good starting point.

  • Incubation: Add the scavenger resin to your crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the amine by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter off the resin.

  • Work-up: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Key Considerations for Scavenger Resins:

  • Selectivity: Ensure your desired product does not have a functional group that can react with the scavenger resin.

  • Solvent Compatibility: The resin should be compatible with your reaction solvent. Polystyrene-based resins swell in many common organic solvents.

FAQ 4: The boiling point of my product is very different from N-Benzyl-2-methyl-2-propen-1-amine. Can I use distillation?

Given the estimated high boiling point of N-Benzyl-2-methyl-2-propen-1-amine (~218-220 °C), vacuum distillation is a viable option, especially if your desired product has a significantly lower boiling point or is non-volatile.[1][14] Distillation at atmospheric pressure is generally not recommended for compounds with boiling points above 150 °C, as this can lead to decomposition.[13]

The Principle of Vacuum Distillation: By reducing the pressure above the liquid, the boiling point of the compound is lowered.[14] This allows for distillation at a lower temperature, preventing thermal degradation.

When to Consider Vacuum Distillation:

  • When there is a large difference (ideally > 50 °C at the reduced pressure) between the boiling point of your product and the amine impurity.

  • When you are working on a larger scale where chromatography or scavenger resins may be less practical.

General Procedure for Vacuum Distillation:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glassware is free of cracks or defects, and all joints are properly sealed with vacuum grease. A stir bar is essential for smooth boiling.[15]

  • Apply Vacuum: Before heating, apply the vacuum to the system. This will remove any low-boiling solvents.[15]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill. Monitor the temperature of the vapor to determine which fraction contains your desired product.

  • Shutdown: Before turning off the vacuum, it is critical to first remove the heat source and allow the apparatus to cool to room temperature. Then, slowly reintroduce air into the system before turning off the vacuum pump.[15]

Troubleshooting Vacuum Distillation:

  • Bumping: Amines can sometimes cause bumping. Ensure vigorous stirring and a slow, gradual application of heat. Using a Claisen adapter can also help prevent bumped material from contaminating the distillate.[15]

  • Leaks: If you are unable to achieve a good vacuum, check all joints for proper sealing.

Decision-Making Workflow

To help you choose the most appropriate purification strategy, a decision-making workflow is presented below.

Sources

Purification methods for N-Benzylmethallylamine hydrochloride via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the purification of N-Benzyl-2-methylprop-2-en-1-amine hydrochloride (also referred to as N-Benzylmethallylamine HCl).

The protocols below synthesize data from structural analogs (e.g., N-Benzylmethylamine, N-Isopropylbenzylamine) and standard amine salt purification principles, as specific primary literature for this exact derivative's recrystallization is proprietary or scarce.

Compound Identity:

  • Systematic Name: N-Benzyl-2-methylprop-2-en-1-amine hydrochloride[1][2][3][4]

  • Free Base CAS: 52853-55-1

  • Target Salt Form: Hydrochloride (Crystalline Solid)

  • Core Challenge: Secondary amine hydrochlorides with benzyl/allyl groups are prone to "oiling out" (Liquid-Liquid Phase Separation) during recrystallization due to high lattice energy barriers and solvent entrapment.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot solution, a second liquid phase (droplets or a bottom layer) appears instead of solid crystals. Root Cause: The solution has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve (Solid-Liquid equilibrium). This is common in solvents where the salt is moderately soluble (e.g., water, wet alcohols).

Corrective Actions:

  • The "Cloud Point" Reversal:

    • Reheat the mixture until the oil redissolves into a single phase.

    • Add a small volume of the dissolving solvent (e.g., Isopropanol) to shift the composition away from the LLPS boundary.

    • Cool slowly with vigorous stirring.

  • Seeding (Critical):

    • Oiling out often occurs due to a lack of nucleation sites. Add a seed crystal at

      
      . If no seed is available, scratch the glass surface with a glass rod to induce nucleation.
      
  • Solvent Swap:

    • Switch to a solvent system with lower polarity difference. If using Ethanol/Ether, switch to Isopropanol (IPA)/Ethyl Acetate .

Issue 2: Persistent Benzylamine Impurity

Symptom: NMR shows signals for unreacted benzylamine (or its salt) mixed with the product. Root Cause: Benzylamine hydrochloride (Mp ~260°C) has a higher lattice energy and lower solubility in many organic solvents than the secondary amine product, leading to co-crystallization.

Corrective Actions:

  • Purify the Free Base First (Recommended):

    • Do not attempt to separate the salts by recrystallization alone.

    • Perform fractional vacuum distillation on the free base oil.

      • Benzylamine bp: ~184°C (760 mmHg) / ~70°C (10 mmHg).[5]

      • N-Benzylmethallylamine bp: >200°C (760 mmHg) / ~95-105°C (10 mmHg).

    • Collect the higher boiling fraction before forming the salt.

  • The "Salicylaldehyde" Scavenger Method:

    • If distillation is impossible, treat the crude free base with 1.1 equivalents (relative to benzylamine impurity) of salicylaldehyde.

    • This selectively reacts with the primary amine (benzylamine) to form an insoluble imine solid, leaving the secondary amine (product) in solution. Filter, then form the salt.[6]

Issue 3: Low Yield or "Gummy" Precipitate

Symptom: Yield is <50%, or the solid is sticky and hygroscopic. Root Cause: Use of hygroscopic solvents (Ethanol) or excess anti-solvent (Ether) causing rapid, amorphous precipitation.

Corrective Actions:

  • Drying Protocol: Ensure Isopropanol (IPA) or Ethyl Acetate used is anhydrous. Water acts as a powerful solvent for amine salts, drastically reducing yield.

  • Anti-Solvent Titration:

    • Dissolve salt in minimum hot IPA.

    • Add warm Ethyl Acetate or Heptane dropwise until slight turbidity persists.

    • Stop. Do not dump excess anti-solvent. Allow to cool slowly to room temperature, then 4°C.

Part 2: Optimized Recrystallization Protocols

Protocol A: Standard Purification (Isopropanol/Ethyl Acetate)

Best for: Routine purity enhancement (>95% starting purity).

  • Dissolution: Place 10 g of crude N-Benzylmethallylamine HCl in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add Isopropanol (IPA) (approx. 3-5 mL per gram) and heat to near boiling (80°C).

    • Note: If not fully soluble, add IPA in 1 mL increments.

  • Filtration (Hot): If insoluble particles (dust, inorganic salts) remain, filter rapidly through a pre-heated glass funnel.

  • Crystallization: Remove from heat. Add Ethyl Acetate dropwise until the solution turns slightly cloudy. Add 1-2 drops of IPA to clear it.

  • Cooling:

    • Ambient temp (25°C) for 2 hours (stirring recommended).

    • Fridge (4°C) for 4 hours.

  • Isolation: Filter under vacuum. Wash cake with cold Ethyl Acetate/IPA (3:1).

  • Drying: Vacuum oven at 40°C for 6 hours. (Avoid high heat; amine salts can discolor).

Protocol B: High-Purity "Crash" (Anhydrous Ether/HCl)

Best for: Converting distilled free base oil to ultra-pure salt.

  • Dissolve distilled free base oil in Anhydrous Diethyl Ether (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas or add 2M HCl in Ether dropwise.

  • White precipitate forms immediately.

  • Critical: If it turns to a gum, scratch the flask vigorously or add a seed crystal.

  • Filter and wash with cold ether.

Part 3: Decision Logic & Impurity Management

Diagram 1: Recrystallization Troubleshooting Logic

This flowchart guides you through the "Oiling Out" phenomenon, the most common failure mode for this compound class.

RecrystallizationLogic Start Start: Hot Saturated Solution Cooling Cool Slowly to Room Temp Start->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Forming CheckState->Crystals White Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Two Liquid Layers Nothing No Precipitate CheckState->Nothing Clear Solution Filter Filter Crystals->Filter Filter & Wash Reheat Reheat to Redissolve Oil->Reheat Concentrate Evaporate 20% Solvent Nothing->Concentrate AddSolvent Add 10% More Polar Solvent (Shift away from LLPS) Reheat->AddSolvent Seed Add Seed Crystal at Metastable Zone AddSolvent->Seed Seed->Cooling AntiSolvent Add Anti-Solvent (EtOAc or Ether) Dropwise Concentrate->AntiSolvent AntiSolvent->Cooling

Caption: Decision tree for managing phase separation issues during amine salt crystallization.

Diagram 2: Impurity Removal Strategy

Logic for separating the secondary amine product from primary amine (Benzylamine) and tertiary amine (Dialkylated) impurities.

ImpurityRemoval Crude Crude Reaction Mixture (Product + Benzylamine + Dialkylated) Distillation Vacuum Distillation (Free Base) Crude->Distillation Fraction1 Fraction 1 (<80°C @ 10mmHg) Benzylamine Removed Distillation->Fraction1 Discard Fraction2 Fraction 2 (~100°C @ 10mmHg) Product + Dialkylated Distillation->Fraction2 Keep SaltFormation Form HCl Salt (in Ether/IPA) Fraction2->SaltFormation Recryst Recrystallization (IPA/EtOAc) SaltFormation->Recryst Result Pure N-Benzylmethallylamine HCl Recryst->Result Filtrate Filtrate contains Dialkylated Impurity Recryst->Filtrate Impurities remain in mother liquor

Caption: Strategic workflow for removing primary and tertiary amine byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a recrystallization solvent? A: Use with caution. While acetone is a good solvent for many organics, primary and secondary amines can react with acetone to form imines (Schiff bases) or enamines, especially under acidic conditions or heat. While the HCl salt is relatively stable, free amine traces can degrade the product. Isopropanol (IPA) is chemically inert and safer.

Q2: My melting point is broad (e.g., 165-175°C). Why? A: This indicates impure crystal lattice.

  • Wet Salt: Solvent inclusion lowers and broadens MP. Dry at 50°C under high vacuum.

  • Mixed Salts: If you used tap water or unverified solvents, you might have mixed chloride/sulfate salts or inorganic contamination.

  • Isomer Contamination: Ensure your starting material was pure methallyl chloride (2-methylallyl chloride) and not crotyl chloride (1-chlorobut-2-ene), which produces a structural isomer.

Q3: What is the expected melting point? A: While specific literature for N-Benzyl-2-methylallylamine HCl is sparse, structural analogs provide a reliable range:

  • N-Benzylmethylamine HCl: 179–184°C

  • N-Isopropylbenzylamine HCl: ~143°C

  • Target Range: Expect a melting point between 150°C and 180°C . A sharp range (<2°C) confirms purity.

References

  • Chemical Identity & Properties

    • N-Benzyl-2-methylprop-2-en-1-amine (Free Base) CAS: 52853-55-1.[3]

    • Source:

  • Analogous Purification Protocols (N-Benzylmethylamine)

    • Sigma-Aldrich Product Data, N-Benzylmethylamine, demonstrating boiling point/density trends for benzyl-alkyl amines.
    • Source:

  • General Amine Salt Purification Strategies

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • Source:

  • Reaction Impurity Profiles

    • BenchChem Technical Support, Purification strategies for removing benzyl chloride
    • Source:

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of N-Benzylmethallylamine and N-Benzylallylamine in Rhodium-Catalyzed Tandem Hydroformylation-Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Investigation for Researchers in Synthetic and Medicinal Chemistry

In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds prevalent in pharmaceuticals, the reactivity of functionalized amines is of paramount importance. This guide presents a comparative analysis of the reactivity of N-Benzylmethallylamine and N-Benzylallylamine, focusing on a proposed investigation into their behavior in a rhodium-catalyzed tandem hydroformylation-intramolecular cyclization reaction. This reaction serves as an elegant and efficient method for the synthesis of substituted piperidones, which are valuable intermediates in drug discovery.

Introduction: The Significance of Substituted Allylamines in Heterocycle Synthesis

N-Benzylallylamine and its substituted analogue, N-Benzylmethallylamine, are versatile building blocks in organic synthesis. The presence of both an alkene and an amine functionality allows for a diverse range of chemical transformations. One of the most powerful applications of these substrates is in tandem catalytic processes, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

The rhodium-catalyzed hydroformylation of alkenes, an industrial cornerstone, followed by an intramolecular cyclization of the resulting aldehyde with the tethered amine, provides a direct route to cyclic amines. This tandem hydroformylation-cyclization strategy is a highly atom-economical approach to constructing piperidine rings, a core structure in numerous bioactive molecules. The primary goal of this guide is to delineate the anticipated differences in reactivity between N-Benzylallylamine and N-Benzylmethallylamine in this transformation, providing a framework for a systematic experimental investigation.

Predicted Reactivity: Steric and Electronic Effects of the Methyl Group

The key structural difference between N-Benzylmethallylamine and N-Benzylallylamine is the presence of a methyl group on the double bond of the former. This seemingly minor modification is expected to have a profound impact on the reactivity of the alkene in the hydroformylation reaction.

Electronic Effects: The methyl group is weakly electron-donating through induction. This can slightly increase the electron density of the double bond in N-Benzylmethallylamine compared to N-Benzylallylamine, potentially influencing the rate of coordination to the rhodium catalyst.

Steric Effects: The steric bulk of the methyl group is anticipated to be the dominant factor influencing reactivity and selectivity. This steric hindrance can affect:

  • Rate of Reaction: The approach of the bulky rhodium catalyst to the double bond of N-Benzylmethallylamine will be more hindered compared to the unsubstituted N-Benzylallylamine, likely leading to a slower reaction rate.

  • Regioselectivity of Hydroformylation: Hydroformylation of a terminal alkene can result in two isomeric aldehydes: a linear aldehyde (formyl group at the terminal carbon) and a branched aldehyde (formyl group at the internal carbon). For N-Benzylallylamine, the formation of the linear aldehyde is generally favored to minimize steric interactions. In the case of N-Benzylmethallylamine, the steric hindrance of the methyl group is expected to strongly direct the formylation to the terminal carbon, leading to a higher regioselectivity for the linear aldehyde.

The subsequent intramolecular cyclization to form the piperidone ring is also influenced by the substitution pattern of the intermediate aldehyde.

Proposed Experimental Investigation

To empirically validate these predictions, a parallel experimental study is proposed. This involves the synthesis of both N-Benzylmethallylamine and N-Benzylallylamine, followed by their subjection to identical conditions for the rhodium-catalyzed tandem hydroformylation-cyclization.

Part 1: Synthesis of Starting Materials

Protocol 1: Synthesis of N-Benzylallylamine

This procedure involves the direct alkylation of benzylamine with allyl bromide.

Materials:

  • Benzylamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Benzylallylamine. Purify further by distillation or column chromatography if necessary.

Protocol 2: Synthesis of N-Benzylmethallylamine

This synthesis is analogous to that of N-Benzylallylamine, using methallyl chloride as the alkylating agent.

Materials:

  • Benzylamine

  • Methallyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the same procedure as for N-Benzylallylamine, substituting methallyl chloride (1.1 equivalents) for allyl bromide.

Part 2: Comparative Rhodium-Catalyzed Tandem Hydroformylation-Cyclization

The following protocol is a general procedure that should be applied to both N-Benzylallylamine and N-Benzylmethallylamine in parallel experiments to ensure a valid comparison.

Protocol 3: Tandem Hydroformylation-Intramolecular Cyclization

Materials:

  • N-Benzylallylamine or N-Benzylmethallylamine

  • Rh(CO)₂(acac) (Rhodium dicarbonyl acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous and degassed)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with Rh(CO)₂(acac) (0.5 mol%) and triphenylphosphine (2 mol%).

  • Add anhydrous, degassed toluene to dissolve the catalyst and ligand.

  • Add the substrate (N-Benzylallylamine or N-Benzylmethallylamine, 1 equivalent).

  • Seal the reactor and purge with syngas (CO/H₂ 1:1) three times.

  • Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for a set period (e.g., 24 hours), monitoring the pressure to track gas uptake.

  • After the reaction time, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Open the reactor and analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine conversion and product distribution.

  • Purify the product by column chromatography on silica gel.

Data Presentation and Expected Outcomes

The results of the comparative study should be tabulated for clear analysis.

Table 1: Predicted Outcomes of the Tandem Hydroformylation-Cyclization

SubstratePredicted Reaction RateMajor ProductPredicted YieldPredicted Regioselectivity (linear:branched aldehyde intermediate)
N-BenzylallylamineFaster1-Benzylpiperidin-4-oneModerate to GoodGood
N-BenzylmethallylamineSlower1-Benzyl-3-methylpiperidin-4-oneLower to ModerateExcellent

The expected major products are the corresponding piperidones. The synthesis of 1-benzyl-4-piperidone[1][2][3] and 1-benzyl-3-methyl-4-piperidone[4][5][6][7] via other routes is well-documented, confirming the viability of these target molecules.

Visualizing the Reaction Pathways

Diagram 1: Tandem Hydroformylation-Cyclization of N-Benzylallylamine

sub N-Benzylallylamine inter Aldehyde Intermediate sub->inter  + CO/H₂ (Hydroformylation) prod 1-Benzylpiperidin-4-one inter->prod Intramolecular Cyclization

Caption: Proposed reaction pathway for N-Benzylallylamine.

Diagram 2: Tandem Hydroformylation-Cyclization of N-Benzylmethallylamine

sub N-Benzylmethallylamine inter Aldehyde Intermediate (linear isomer favored) sub->inter  + CO/H₂ (Hydroformylation) prod 1-Benzyl-3-methylpiperidin-4-one inter->prod Intramolecular Cyclization

Caption: Proposed reaction pathway for N-Benzylmethallylamine.

Experimental Workflow Visualization

cluster_prep Starting Material Synthesis cluster_reaction Comparative Reaction cluster_analysis Analysis and Comparison s1 Synthesis of N-Benzylallylamine r1 Tandem Hydroformylation-Cyclization of N-Benzylallylamine s1->r1 s2 Synthesis of N-Benzylmethallylamine r2 Tandem Hydroformylation-Cyclization of N-Benzylmethallylamine s2->r2 a1 GC-MS and NMR Analysis r1->a1 r2->a1 a2 Purification and Yield Determination a1->a2 a3 Comparative Reactivity Analysis a2->a3

Caption: Workflow for the comparative study.

Conclusion

This guide outlines a systematic approach to comparing the reactivity of N-Benzylmethallylamine and N-Benzylallylamine in a synthetically valuable transformation. Based on fundamental principles of organic chemistry, it is predicted that the methyl group in N-Benzylmethallylamine will decrease the overall reaction rate due to steric hindrance while simultaneously increasing the regioselectivity of the hydroformylation step. The provided experimental protocols offer a clear roadmap for researchers to test these hypotheses and generate valuable data for the scientific community. The insights gained from such a study would contribute to a deeper understanding of substrate-catalyst interactions and aid in the rational design of synthetic routes towards complex nitrogen-containing molecules.

References

Sources

Mass spectrometry fragmentation pattern of N-Benzyl-2-methyl-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Pattern of N-Benzyl-2-methyl-2-propen-1-amine

Executive Summary

N-Benzyl-2-methyl-2-propen-1-amine (CAS: 13451-99-5), also known as N-Benzylmethallylamine, is a critical secondary amine intermediate used in the synthesis of pharmaceuticals and functionalized polymers. Its structural duality—possessing both an aromatic benzyl group and an unsaturated methallyl moiety—creates a distinct mass spectral fingerprint.

This guide provides an in-depth analysis of its fragmentation behavior under Electron Ionization (EI), compares it with soft ionization techniques (ESI), and establishes protocols for distinguishing it from isobaric structural isomers like N-Benzyl-2-buten-1-amine (crotyl analog).

Fragmentation Mechanics: The EI-MS Fingerprint

Under standard Electron Ionization (70 eV), N-Benzyl-2-methyl-2-propen-1-amine (MW 161.24) undergoes predictable


-cleavage and rearrangement driven by the stability of the resulting carbocations.
Key Diagnostic Ions
m/z ValueIon IdentityRelative AbundanceMechanistic Origin
161

Low (<10%)Molecular ion; weak due to rapid fragmentation of the amine.
91

Base Peak (100%) Tropylium ion formed via benzylic cleavage.
106

High (40-60%)

-cleavage losing the methallyl radical (

).
70

Moderate (20-30%)

-cleavage losing the benzyl radical (

).
160

LowLoss of

-hydrogen (common in amines).
Mechanistic Pathway Analysis

The fragmentation is driven by the ionization of the nitrogen lone pair, followed by homolytic fission at the


-carbon positions.
  • Pathway A (Dominant): Cleavage of the N-Methallyl bond is less favorable than the N-Benzyl bond cleavage due to the supreme stability of the Tropylium ion (m/z 91). However, the formation of the iminium ion at m/z 106 (N-methylene benzylamine cation) is structurally significant.

  • Pathway B (Secondary): Cleavage of the N-Benzyl bond releases the neutral benzyl radical and forms the methallylamine cation (m/z 70).

Visualization of Fragmentation Pathways:

Fragmentation M Molecular Ion [M]+• (m/z 161) TS N-Ionized Intermediate M->TS 70 eV EI Frag91 Tropylium Ion (m/z 91) BASE PEAK TS->Frag91 Benzylic Cleavage (Loss of C4H8N•) Frag106 Benzyl-Iminium (m/z 106) [Ph-CH2-NH=CH2]+ TS->Frag106 α-Cleavage A (Loss of Methallyl•) Frag70 Methallyl-Iminium (m/z 70) [NH=CH2-C(Me)=CH2]+ TS->Frag70 α-Cleavage B (Loss of Benzyl•)

Figure 1: Mechanistic fragmentation pathways of N-Benzyl-2-methyl-2-propen-1-amine under Electron Impact ionization.

Comparative Analysis: Performance & Alternatives

This section compares the analytical utility of EI-MS against alternative ionization methods and structurally similar isomers.

EI (Hard) vs. ESI (Soft) Ionization
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Recommendation
Molecular Ion Weak (m/z 161)Strong

(m/z 162)
Use ESI for MW confirmation.
Structural Data Rich (Fragments 91, 106, 70)Poor (Mostly intact ion)Use EI for structural elucidation.
Sensitivity Moderate (ng range)High (pg range)Use ESI for trace impurity analysis.
Distinguishing Isomers: Methallyl vs. Crotyl

A common analytical challenge is distinguishing the target molecule from its isomer, N-Benzyl-2-buten-1-amine (Crotyl analog). Both share MW 161 and the base peak m/z 91.

  • Target (Methallyl): The branched methyl group at the beta-position relative to nitrogen influences the stability of the m/z 70 fragment.

  • Isomer (Crotyl): Linear chain. Fragmentation often yields different ratios of lower mass alkene fragments (e.g., m/z 55 vs m/z 41).

Critical Differentiator: The most reliable method is Chromatographic Retention Time , not just mass spectra. The branched methallyl isomer typically elutes earlier than the linear crotyl isomer on non-polar columns (e.g., DB-5MS) due to a lower boiling point and more compact globular shape.

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducible data, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

  • Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with Trifluoroacetic Anhydride (TFAA) to form the N-TFA derivative (shifts MW to 257).

    • Note: The guide below assumes underivatized direct injection.

Instrument Conditions (Agilent 5977 or equivalent)
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–350.

Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in MeOH) GC GC Separation (DB-5MS Column) Sample->GC Injection (1µL) Ionization Ionization (EI Source @ 70eV) GC->Ionization Elution Detection Mass Analyzer (Quadrupole Scan) Ionization->Detection Fragmentation Analysis Data Analysis (Extract Ion m/z 91, 106, 70) Detection->Analysis Signal Processing

Figure 2: Step-by-step GC-MS experimental workflow for N-Benzyl-2-methyl-2-propen-1-amine.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for Tropylium ion m/z 91 dominance).

  • PubChem. (2025).[2] N-benzyl-N-methylprop-2-yn-1-amine Compound Summary. [Link] (Structural data and related amine properties).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Amines. [Link] (General mechanism validation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to safety protocols is the foundation of groundbreaking research. This guide provides essential, experience-driven procedures for the safe handling of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your work. This is not merely a checklist; it is a framework for building a culture of safety and confidence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation.[1]

  • Acute Oral Toxicity: Similar amine hydrochlorides are harmful or toxic if swallowed.[2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]

Hazard Summary Table

Hazard StatementGHS CodeGHS PictogramPrimary Route of Exposure
Acute Toxicity, OralH302GHS07 (Warning)Ingestion
Serious Eye IrritationH319GHS07 (Warning)Eyes
Skin IrritationH315GHS07 (Warning)Skin
Specific Target Organ ToxicityH335GHS07 (Warning)Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a potential for splashing or aerosol generation.[4]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid material. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[4]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[3]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Risk Assess Handling Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Clothing Lab Coat / Apron Inspect_PPE->Don_Clothing Don_Respirator Respirator (if needed) Don_Clothing->Don_Respirator Don_Goggles Goggles / Face Shield Don_Respirator->Don_Goggles Don_Gloves Gloves Don_Goggles->Don_Gloves Handle_Chemical Proceed with Chemical Handling Don_Gloves->Handle_Chemical Enter_Lab Enter Laboratory Enter_Lab->Assess_Risk

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • The storage container should be tightly sealed and clearly labeled with the chemical name and associated hazards.

3.2. Handling and Use

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[6]

  • Weighing and Transfer: To prevent the generation of dust, handle the solid carefully. Use a spatula for transfers. If there is a risk of dust, a respirator is recommended even within a fume hood.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Maintain a clean workspace. Any spills should be cleaned up immediately following the emergency procedures outlined below.

3.3. Disposal

  • All waste, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain.[3][7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

4.1. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

4.2. Spill Response

A minor spill of this compound solid can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's EHS department.

Spill_Response_Workflow Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Major_Spill Major Spill Assess_Spill->Major_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate Evacuate Area & Alert EHS Major_Spill->Evacuate Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect and Bag Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of as Hazardous Waste Decontaminate->Dispose_Waste

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering an environment where scientific discovery can flourish safely and responsibly.

References

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.